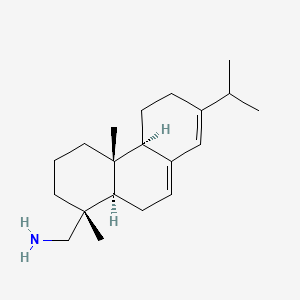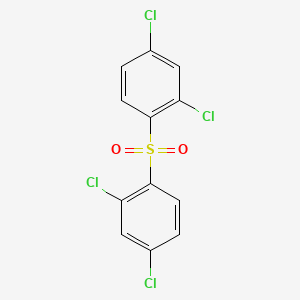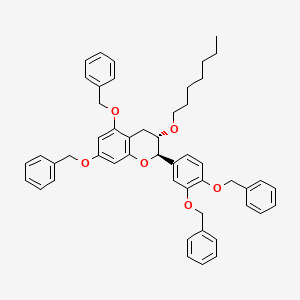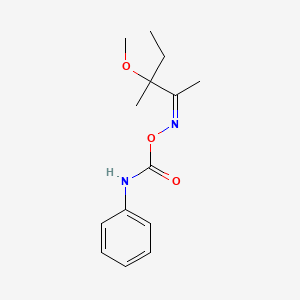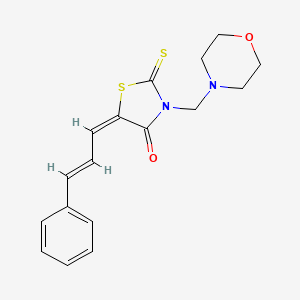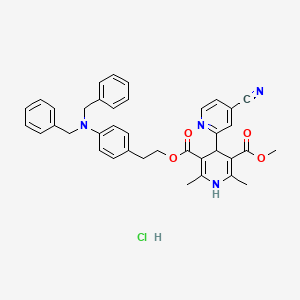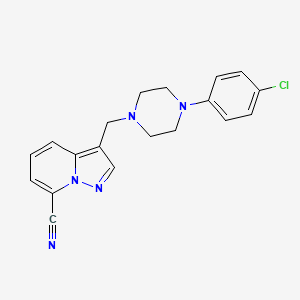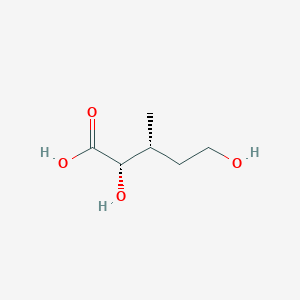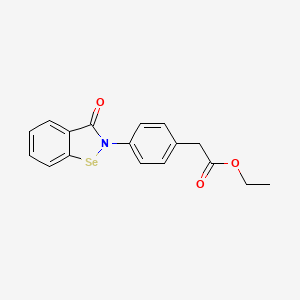
3,3'-(1H-Isoindole-1,3(2H)-diylidene)bisquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione is a complex organic molecule featuring multiple quinoline and isoindole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and isoindole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
The compound (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. Their ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
作用機序
The mechanism of action of (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
類似化合物との比較
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline core structure but lacks the isoindole moiety.
Isoindole-1-ylidene derivatives: Similar in structure but with different substituents on the isoindole ring.
Uniqueness
The uniqueness of (3E)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione lies in its combined quinoline and isoindole structures, which confer distinct electronic and steric properties
特性
CAS番号 |
85223-06-9 |
|---|---|
分子式 |
C26H15N3O4 |
分子量 |
433.4 g/mol |
IUPAC名 |
(3Z)-3-[3-(4-hydroxy-2-oxo-1H-quinolin-3-yl)isoindol-1-ylidene]-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C26H15N3O4/c30-23-15-9-3-5-11-17(15)27-25(32)19(23)21-13-7-1-2-8-14(13)22(29-21)20-24(31)16-10-4-6-12-18(16)28-26(20)33/h1-12H,(H,27,32)(H2,28,31,33)/b21-19- |
InChIキー |
RXVZFAXEJXFEFO-VZCXRCSSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)C4=CC=CC=C4NC3=O)/N=C2C5=C(C6=CC=CC=C6NC5=O)O |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)C4=CC=CC=C4NC3=O)N=C2C5=C(C6=CC=CC=C6NC5=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


